molecular formula C10H13NO4 B13548647 Methyl I(2)-hydroxy-2-methoxy-4-pyridinepropanoate CAS No. 119836-27-0

Methyl I(2)-hydroxy-2-methoxy-4-pyridinepropanoate

Cat. No.: B13548647
CAS No.: 119836-27-0
M. Wt: 211.21 g/mol
InChI Key: YQQNVWDDPUTFKU-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a methoxy group at the 2-position and a hydroxy group at the 3-position, connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Another approach involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the pyridine ring is coupled with a halogenated propanoate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(2-methoxypyridin-4-yl)propanoate.

    Reduction: Formation of 3-hydroxy-3-(2-methoxypyridin-4-yl)propanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the pyridine ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to phenyl derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

119836-27-0

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate

InChI

InChI=1S/C10H13NO4/c1-14-9-5-7(3-4-11-9)8(12)6-10(13)15-2/h3-5,8,12H,6H2,1-2H3

InChI Key

YQQNVWDDPUTFKU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C(CC(=O)OC)O

Origin of Product

United States

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